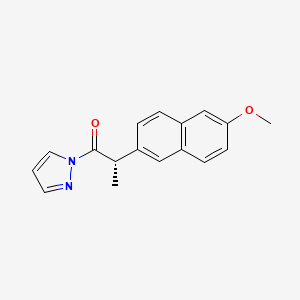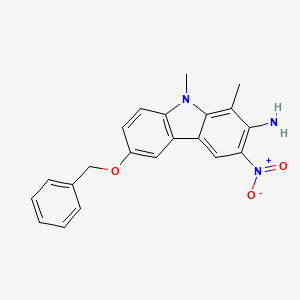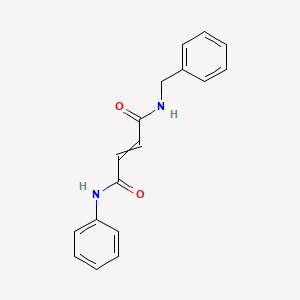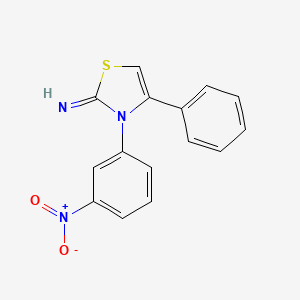
3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The thiazole ring can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Condensation: Aldehydes or ketones in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenyl)-4-methyl-1,3-thiazol-2(3H)-imine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-(3-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The combination of the nitro and phenyl groups on the thiazole ring provides a distinct set of chemical and physical properties that can be leveraged in various applications .
Propriétés
Numéro CAS |
728854-63-5 |
|---|---|
Formule moléculaire |
C15H11N3O2S |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H11N3O2S/c16-15-17(12-7-4-8-13(9-12)18(19)20)14(10-21-15)11-5-2-1-3-6-11/h1-10,16H |
Clé InChI |
UHHWHPGRISTSKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanide](/img/structure/B14208663.png)
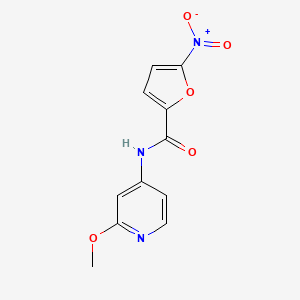
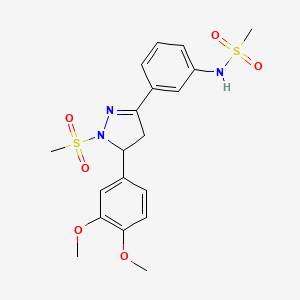
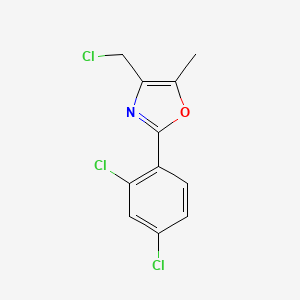
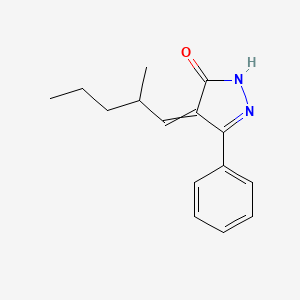
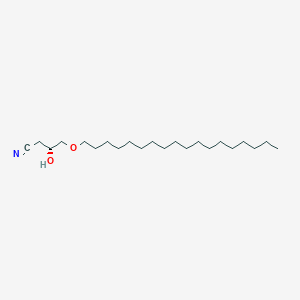
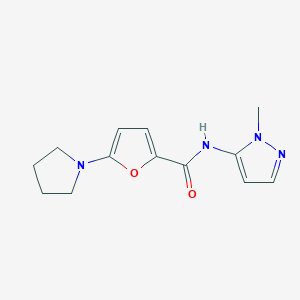
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
